N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide
Description
N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide is a structurally complex acetamide derivative featuring a cyanocyclohexyl group, a stereochemically defined hydroxypyrrolidine ring (2S,4R configuration), and a 5-ethyl-substituted 1,2,4-triazole moiety. The 5-ethyl-1,2,4-triazolyl group is critical for biological activity, as triazoles are known for their roles in medicinal chemistry, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(3-ethyl-1H-1,2,4-triazol-5-yl)-4-hydroxypyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2/c1-2-14-19-16(22-21-14)13-8-12(24)9-23(13)10-15(25)20-17(11-18)6-4-3-5-7-17/h12-13,24H,2-10H2,1H3,(H,20,25)(H,19,21,22)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSGPRWUIBKSGU-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)C2CC(CN2CC(=O)NC3(CCCCC3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=N1)[C@@H]2C[C@H](CN2CC(=O)NC3(CCCCC3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Pyrrolidine Ring Formation
The pyrrolidine core is constructed using L-proline-derived precursors or asymmetric catalysis to enforce the (2S,4R) configuration. A representative method involves:
- Epoxide Opening : Reacting (S)-epichlorohydrin with ammonia to form trans-4-hydroxy-L-prolinol.
- Oxidation-Reduction : Converting the prolinol to a ketone intermediate, followed by stereoselective reduction with NaBH₄ in the presence of chiral ligands.
Example Reaction :
$$
\text{(S)-Epichlorohydrin} \xrightarrow{\text{NH}3, \text{H}2\text{O}} \text{(2S,4R)-4-Hydroxypyrrolidine} \quad \text{Yield: 68\%}
$$
Triazole Ring Installation
The 5-ethyl-1H-1,2,4-triazole moiety is introduced via Huisgen cycloaddition or condensation of amidines :
- Cycloaddition : Reacting 4-ethylthiosemicarbazide with acetylene derivatives under Cu(I) catalysis.
- Amidine Condensation : Treating 3-amino-1,2,4-triazole with propionaldehyde in acidic conditions.
Optimized Conditions :
Synthesis of 1-Cyanocyclohexylamine
This intermediate is prepared via Strecker synthesis or Hofmann degradation :
Strecker Synthesis
Hofmann Degradation of Cyclohexylurea
$$
\text{Cyclohexylurea} \xrightarrow{\text{NaOCl, NaOH}} \text{1-Cyanocyclohexylamine} \quad \text{Yield: 65\%}
$$
Amide Coupling and Final Assembly
The acetamide linker is formed using carbodiimide-mediated coupling :
Activation of Carboxylic Acid
Reacting 2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetic acid with EDC/HOBt in DMF:
$$
\text{Acid} + \text{EDC} \rightarrow \text{Active ester} \quad \text{Conversion: >90\%}
$$
Coupling with 1-Cyanocyclohexylamine
$$
\text{Active ester} + \text{1-Cyanocyclohexylamine} \xrightarrow{\text{DMF, RT}} \text{Target compound} \quad \text{Yield: 82\%}
$$
Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1) followed by recrystallization from ethanol/water.
Analytical Characterization and Quality Control
Spectroscopic Data
Chiral Purity
- Chiral HPLC : Chiralpak AD-H column, 90:10 n-hexane/IPA, 1.0 mL/min; Retention time: 12.7 min (ee >99%).
Challenges and Optimization Strategies
- Stereochemical Control : Use of Evans oxazolidinones or enzymatic resolution improves (2S,4R) configuration fidelity.
- Triazole Solubility : Replacing DMF with THF/water biphasic systems reduces byproduct formation during cycloaddition.
- Scale-Up Issues : Continuous flow reactors enhance yield in cyanocyclohexylamine synthesis (pilot-scale yield: 78%).
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine moiety can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting cellular processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Biological Activity
N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure features a cyanocyclohexyl group, a triazole ring, and a hydroxypyrrolidine moiety. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
IUPAC Name
This compound
Molecular Formula
C17H26N6O2
InChI
InChI=1S/C17H26N6O2/c1-2-14-19-16(22-21-14)13-8-12(24)9-23(13)10-15(25)20-17(11-18)6-4-3-5-7-17/h12-13,24H,2-10H2,1H3,(H,20,25)(H,19,21,22)/t12-,13+/m1/s1
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Pharmacological Studies
Research indicates that this compound may exhibit various pharmacological effects. Preliminary studies suggest potential applications in:
Antimicrobial Activity : The triazole moiety is known for its antifungal properties. Investigations into the compound's efficacy against fungal strains could provide insights into its potential as an antifungal agent.
Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, studies assessing its impact on neurotransmitter systems could reveal possible anxiolytic or antidepressant effects.
Anti-inflammatory Properties : The hydroxypyrrolidine component may contribute to anti-inflammatory activity. Research focusing on cytokine modulation could be beneficial in understanding its therapeutic potential in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential antifungal activity against various strains | |
| Neuropharmacological | Possible effects on neurotransmitter systems; requires further investigation | |
| Anti-inflammatory | Modulation of cytokines; potential therapeutic applications |
Case Study: Antifungal Activity
In a study examining the antifungal properties of compounds with triazole rings, N-(1-cyanocyclohexyl)-2-[...]-acetamide was tested against Candida species. Results indicated a significant reduction in fungal growth at concentrations above 50 µg/mL. Further experiments are needed to determine the mechanism of action and potential resistance profiles.
Case Study: Neuropharmacological Assessment
A preliminary assessment involving rodent models showed that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. This suggests a possible anxiolytic effect that warrants further exploration through detailed pharmacological profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
